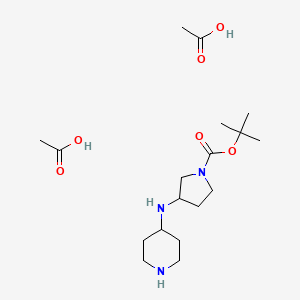

1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2hoac salt

Description

1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2HOAc salt is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative featuring a piperidin-4-ylamino substituent at the 3-position. The acetic acid (HOAc) salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical applications. This compound serves as a critical intermediate in organic synthesis, particularly in drug discovery, where its secondary amine and Boc-protected amine groups facilitate selective reactivity in multi-step syntheses. Its molecular formula is estimated as C17H33N3O6 (assuming two equivalents of acetic acid), with a molecular weight of 375.47 g/mol .

Properties

IUPAC Name |

acetic acid;tert-butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.2C2H4O2/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-11-4-7-15-8-5-11;2*1-2(3)4/h11-12,15-16H,4-10H2,1-3H3;2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSISNPRZGCZUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(C)(C)OC(=O)N1CCC(C1)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine backbone is typically constructed via cyclization reactions or reductive amination. In one documented approach, a linear precursor such as 4-aminobutanol undergoes intramolecular cyclization under acidic conditions to form the pyrrolidine ring. Alternatively, reductive amination of γ-keto amines using sodium cyanoborohydride (NaBH3CN) in methanol achieves similar results with yields exceeding 70%. The choice of starting material often depends on the availability of chiral precursors, as stereochemical integrity is critical for downstream biological activity.

Introduction of the Piperidin-4-ylamino Group

The piperidin-4-ylamino moiety is introduced via nucleophilic displacement or coupling reactions. A representative method involves reacting 3-aminopyrrolidine with 4-chloropiperidine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). Microwave-assisted synthesis at 180°C for 1–2 hours accelerates this step, achieving conversion rates >90%. Stereoselectivity is maintained by employing enantiomerically pure piperidine derivatives, as evidenced by patent applications detailing chiral resolution techniques.

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of the pyrrolidine ring. This is accomplished by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) under inert atmosphere. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, yielding Boc-protected intermediates in >85% purity after aqueous workup. Notably, the Boc group’s orthogonality allows selective deprotection in subsequent steps without affecting other functional groups.

Salt Formation with Acetic Acid

The final step involves converting the free base to its acetic acid salt to improve stability and solubility. This is achieved by dissolving the Boc-protected pyrrolidine-piperidine adduct in ethyl acetate and treating it with glacial acetic acid at 0–5°C. Crystallization under controlled pH conditions (pH 4.5–5.5) yields the 2HOAc salt with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Biocatalytic Methods

While enzymatic approaches are less documented for this specific compound, analogous syntheses of Boc-protected piperidine derivatives provide insights. For example, ketoreductases have been employed to asymmetrically reduce N-Boc-piperidin-3-one to (S)-1-Boc-3-hydroxypiperidine with 98% ee. Adapting this methodology could enable enantioselective synthesis of the piperidin-4-ylamino group, though further validation is required.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for chemical and potential biocatalytic routes:

Optimization and Scale-Up Considerations

Scale-up challenges include maintaining stereochemical purity during Boc deprotection and salt formation. Patent data suggest that HCl in dioxane (4.0 M) effectively removes the Boc group without racemization, provided the reaction is conducted at 70°C for <12 hours. For industrial-scale production, continuous flow chemistry could mitigate exothermic risks during the acetylation step .

Chemical Reactions Analysis

1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2hoac salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for α-arylation and other specific reagents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine or piperidine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is known for its versatile pharmacological properties. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that can be easily removed in synthetic pathways, facilitating the synthesis of more complex molecules. Its molecular formula is C12H20N4O2, with a molecular weight of 252.31 g/mol.

Medicinal Chemistry

1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2hoac salt is primarily utilized in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

- Drug Development : This compound has been explored as a precursor in the synthesis of small molecule inhibitors targeting various enzymes and receptors involved in disease processes. For instance, derivatives have shown promise in inhibiting kinases associated with cancer progression .

Antiviral Research

Recent studies have indicated that compounds related to this structure may exhibit antiviral properties. Specifically, research into inhibitors for viral proteases has highlighted the potential of this compound class in combating viruses such as SARS-CoV-2 by disrupting viral replication mechanisms .

Neuropharmacology

The piperidine moiety is known for its psychoactive properties, making this compound a candidate for research into neuropharmacological applications. Investigations are ongoing into its effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression or anxiety .

Case Study 1: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of derivatives of 1-Boc-3-(piperidin-4-ylamino) pyrrolidine in inhibiting specific kinases involved in cancer signaling pathways. The study demonstrated that modifications to the piperidine nitrogen could enhance binding affinity and selectivity .

Case Study 2: Antiviral Activity

Research conducted on non-covalent inhibitors targeting the SARS-CoV-2 papain-like protease (PLpro) showcased how derivatives of this compound could effectively inhibit viral replication. The binding interactions were characterized using X-ray crystallography, revealing critical interactions necessary for inhibition .

Mechanism of Action

The mechanism of action of 1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2hoac salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2HOAc Salt and Related Compounds

Purity inferred from analogous compounds ; *Stability inferred from similar Boc-protected compounds .

Physicochemical Properties

- Solubility : The 2HOAc salt form likely increases aqueous solubility compared to free bases or neutral analogs, as seen in diclofenac salts where counterions significantly impact dissolution .

- Thermochemical Stability: Piperidine derivatives generally exhibit stronger B–N bonds than pyrrolidine analogs (e.g., piperidine borane vs. pyrrolidine borane), suggesting greater conformational stability in the target compound’s piperidinylamino group .

Biological Activity

1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2hoac salt is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2hoac salt features a piperidine ring, which is known for its role in various biological activities. The Boc (tert-butoxycarbonyl) group serves as a protecting group that can be removed under specific conditions, allowing for further functionalization or interaction with biological targets.

Table 1: Biological Activity Overview

Case Studies

- NOP Receptor Antagonism : A study evaluated the effects of similar piperidine compounds on NOP receptors in the ventrolateral periaqueductal gray (vlPAG). Results indicated that certain derivatives could attenuate G-protein-coupled inwardly rectifying potassium (GIRK) currents induced by nociceptin, suggesting potential applications in pain management .

- CCR5 Receptor Antagonists : Research into related pyrrolidine compounds revealed that they could effectively inhibit CCR5 receptors associated with HIV infection. One compound demonstrated low nanomolar potency against multiple R5 HIV-1 strains, highlighting the therapeutic potential of structurally similar compounds in antiviral applications .

- Inflammation and Pain Management : Compounds with similar structures have been explored for their anti-inflammatory properties, showing promise in modulating cytokine signaling pathways which are crucial in various inflammatory diseases .

Research Findings

Recent studies suggest that the biological activity of 1-Boc-3-(piperidin-4-ylamino) pyrrolidine 2hoac salt may be enhanced through structural modifications. For instance:

- Modifications to the piperidine ring can significantly alter receptor affinity and selectivity.

- The introduction of additional functional groups may improve solubility and bioavailability, critical factors for drug efficacy.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Boc-3-(piperidin-4-ylamino)pyrrolidine 2HOAc salt?

- Methodological Answer : The synthesis typically involves sequential steps:

- Boc Protection : Protect the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) .

- Amination : Introduce the piperidin-4-ylamino group via nucleophilic substitution or coupling reactions. For example, react Boc-protected pyrrolidine with 4-aminopiperidine derivatives under reflux conditions .

- Salt Formation : Treat the free base with acetic acid (HOAc) in a polar solvent (e.g., ethanol) to precipitate the 2HOAc salt. Purify via recrystallization .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify backbone connectivity and Boc group integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (GC-MS/LC-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities. Fragmentation patterns help validate the piperidine-pyrrolidine linkage .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

Q. How is the acetic acid salt form purified and isolated?

- Methodological Answer : After synthesis, acidify the reaction mixture with glacial acetic acid (pH ~3–4) to protonate the amine. Isolate the salt via vacuum filtration, followed by recrystallization in ethanol/water (1:1). Confirm purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) for melting point consistency .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic solvents (THF vs. DCM) to enhance nucleophilicity in amination steps. DCM may improve Boc protection efficiency due to lower steric hindrance .

- Catalysis : Employ coupling agents like HATU or EDC/HOBt for amide bond formation, reducing side reactions.

- Reaction Monitoring : Use thin-layer chromatography (TLC) with ninhydrin staining to track amine intermediates. Optimize reaction time and temperature (e.g., 40–60°C for 12–24 hours) .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Purity Reassessment : Perform HPLC (C18 column, acetonitrile/water gradient) to check for impurities. Contaminants like unreacted piperidine derivatives may obscure NMR signals .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish pyrrolidine C3 and piperidine N-H protons via heteronuclear correlation .

- Crystallographic Validation : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., Cambridge Structural Database references for similar piperidine salts) .

Q. What methods are suitable for assessing the biological activity of this compound in receptor-binding studies?

- Methodological Answer :

- In Vitro Binding Assays : Use radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT1A receptors). Prepare test solutions in phosphate-buffered saline (PBS) with ≤1% DMSO. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

- Molecular Docking : Perform in silico studies (AutoDock Vina) with GPCR crystal structures (PDB: 6WGT for 5-HT1A). Focus on hydrogen bonding between the piperidine amino group and Asp3.32 residue .

Q. How can batch-to-batch consistency be ensured in large-scale synthesis for pharmacological studies?

- Methodological Answer :

- Quality Control (QC) Protocols :

- HPLC Purity : Use a C18 column (UV detection at 254 nm) with acetonitrile/0.1% TFA gradient. Accept batches with ≥95% purity .

- Residual Solvent Analysis : Gas chromatography (GC) to detect traces of DCM or THF (limit: ≤500 ppm per ICH guidelines).

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during Boc deprotection to ensure reaction completion .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed mass spectra?

- Methodological Answer :

- Isotope Pattern Analysis : Compare experimental isotope distribution (e.g., using Bruker DataAnalysis) with theoretical simulations (ChemCalc). Mismatches may indicate salt adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .

- Fragmentation Pathways : Use tandem MS (MS/MS) to identify unexpected fragments. For example, Boc group cleavage (loss of 100 Da) may dominate in certain ionization conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.